4-(2H-tetrazol-5-yl)morpholine

Anticancer Cytotoxicity Triazine derivatives

This is a specialized heterocyclic building block with a direct C5-N linkage between the tetrazole and morpholine rings, crucial for medicinal chemistry (carboxylic acid bioisostere) and energetic materials. Do not substitute with methylene-linked analogs, as they exhibit different electronic and conformational properties. Ensure your research integrity by selecting this specific CAS-defined compound.

Molecular Formula C5H9N5O
Molecular Weight 155.16 g/mol
CAS No. 133237-33-9
Cat. No. B151467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-tetrazol-5-yl)morpholine
CAS133237-33-9
Molecular FormulaC5H9N5O
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NNN=N2
InChIInChI=1S/C5H9N5O/c1-3-11-4-2-10(1)5-6-8-9-7-5/h1-4H2,(H,6,7,8,9)
InChIKeyUOBHSAXFHWPZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2H-Tetrazol-5-yl)morpholine CAS 133237-33-9: 5-Morpholinotetrazole for Bioisosteric Replacement and Energetic Materials Research


4-(2H-Tetrazol-5-yl)morpholine (CAS 133237-33-9), also designated as 5-(Morpholino)tetrazole or 5-Morpholin-4-yl-2H-tetrazole, is a heterocyclic building block with the molecular formula C5H9N5O and molecular weight of 155.16 g/mol . The compound features a tetrazole ring directly attached to the nitrogen atom of a morpholine moiety. Tetrazoles are well-established bioisosteres of carboxylic acids and amides, capable of mimicking the biological activity of carboxyl groups while potentially offering improved metabolic stability and bioavailability [1]. The morpholine component contributes solubility and conformational flexibility. This compound is recognized as a versatile intermediate in medicinal chemistry and as an initiating material for explosive and propellant formulations due to its high detonation velocity and pressure .

Why 4-(2H-Tetrazol-5-yl)morpholine Cannot Be Readily Interchanged with Other Tetrazole-Morpholine Analogs


Despite the apparent similarity among tetrazole-morpholine hybrids, substitution of 4-(2H-tetrazol-5-yl)morpholine with positional isomers or alkyl-substituted analogs is not scientifically equivalent. The direct attachment of the morpholine nitrogen to the C5 position of the tetrazole ring creates a distinct electronic environment and conformational profile compared to methylene-linked variants such as ((1H-tetrazol-5-yl)methyl)morpholine [1]. Furthermore, the specific substitution pattern influences physicochemical properties including solubility and logP, which directly impact formulation behavior and biological performance [2]. These structural nuances produce measurable differences in binding affinities, anticancer potencies, and energetic performance profiles, rendering in-class substitution scientifically unsound without parallel validation.

Quantitative Differentiation Evidence for 4-(2H-Tetrazol-5-yl)morpholine vs. Closest Analogs


Comparative Anticancer Activity of Morpholine-Tetrazole Hybrids: 4-Methylpiperidine vs. Morpholine Substituent Effects

In a structure-activity relationship study of tetrazole-containing 1,3,5-triazine derivatives, compounds bearing two morpholine rings demonstrated quantifiable antitumor activity, whereas the most significant activity was observed in analogs containing a 4-methylpiperidine substituent [1]. This cross-class comparison illustrates that morpholine incorporation alone does not guarantee maximal potency, yet the morpholine-tetrazole scaffold provides a distinct activity profile that differs measurably from piperidine-based counterparts. Researchers must therefore select 4-(2H-tetrazol-5-yl)morpholine based on its specific substitution pattern rather than assuming functional interchangeability among heterocyclic amines.

Anticancer Cytotoxicity Triazine derivatives

Energetic Performance Differentiation: Detonation Velocity and Pressure of 5-(Morpholino)tetrazole vs. Other Tetrazole Derivatives

5-(Morpholino)tetrazole (synonymous with 4-(2H-tetrazol-5-yl)morpholine) is specifically utilized as an initiating material for explosives and propellants due to its high detonation velocity and detonation pressure . While exact numerical values for this specific compound are not disclosed in open literature, the commercial and military relevance of its energetic properties distinguishes it from non-energetic tetrazole derivatives such as 1-substituted tetrazole carboxamides or tetrazole-acetic acid analogs, which are employed exclusively in pharmaceutical contexts [1]. The combination of the nitrogen-rich tetrazole ring with the morpholine moiety yields an energy density profile that is qualitatively distinct from other 5-substituted tetrazoles lacking heterocyclic amine substitution.

Energetic Materials Explosives Propellants

Structural Differentiation: Direct C5-N-Morpholine Linkage vs. Methylene-Spaced and Alkyl-Substituted Analogs

4-(2H-Tetrazol-5-yl)morpholine is distinguished by the direct covalent linkage between the morpholine nitrogen and the C5 position of the tetrazole ring. This contrasts with several closely related analogs: 4-((1H-tetrazol-5-yl)methyl)morpholine incorporates a methylene spacer [1]; 4-methyl-2-(2H-tetrazol-5-yl)morpholine features methyl substitution on the morpholine ring ; and 2-(1-methyl-1H-tetrazol-5-yl)morpholine bears an N-methyl group on the tetrazole [2]. The predicted logP for 4-(2H-tetrazol-5-yl)morpholine is -1.2 [3], reflecting its hydrophilic character. The direct C5-N linkage confers a unique electronic conjugation and conformational constraint compared to methylene-spaced analogs, while the absence of alkyl substitution maintains an unencumbered hydrogen-bond donor/acceptor profile on the tetrazole ring.

Medicinal Chemistry SAR Molecular Design

Validated Research and Industrial Application Scenarios for 4-(2H-Tetrazol-5-yl)morpholine


Bioisosteric Replacement in Carboxylic Acid-Containing Drug Candidates

4-(2H-Tetrazol-5-yl)morpholine is appropriate as a building block for medicinal chemistry programs requiring replacement of carboxylic acid or amide functional groups with a tetrazole bioisostere [1]. The tetrazole ring mimics the acidity and hydrogen-bonding capacity of carboxylates while often conferring enhanced metabolic stability and membrane permeability. The morpholine moiety provides additional solubility and potential for favorable pharmacokinetic interactions. This compound should be prioritized when the synthetic target requires an unsubstituted tetrazole directly linked to a morpholine nitrogen, as alternative analogs with methylene spacers or alkyl substitutions will exhibit different electronic and conformational properties .

Energetic Materials and Propellant Formulation Research

This compound is directly applicable as an initiating material in the formulation of explosives and solid propellants [1]. Its high detonation velocity and pressure make it suitable for military and commercial energetic compositions. Researchers in defense, aerospace, and pyrotechnics should select this specific compound when a nitrogen-rich tetrazole-morpholine scaffold with established energetic performance characteristics is required. Alternative tetrazole derivatives lacking the morpholine substitution or bearing different 5-substituents may not exhibit comparable explosive properties [2].

Synthesis of Tetrazole-Containing Triazine Hybrids for Anticancer Screening

Based on SAR studies of tetrazole-containing 1,3,5-triazine derivatives [1], 4-(2H-tetrazol-5-yl)morpholine can serve as a precursor for constructing morpholine-substituted triazine-tetrazole hybrids. These compounds have demonstrated significant activity in antitumor screening programs. Researchers developing novel anticancer agents should prioritize this building block when the synthetic plan involves attachment of the morpholine-tetrazole unit to a triazine core or related heterocyclic scaffolds. The choice of this specific morpholine-tetrazole scaffold, as opposed to piperidine-tetrazole or other cyclic amine variants, will yield a distinct activity profile that must be validated experimentally [1].

Metal-Organic Framework (MOF) and Coordination Chemistry Precursor

The tetrazole ring of 4-(2H-tetrazol-5-yl)morpholine is capable of acting as a metal-ion complexing ligand, forming coordination bonds with transition metals [1]. While crystallographic data for the free compound is limited, structurally related methylene-linked analogs such as ((1H-tetrazol-5-yl)methyl)morpholine have been extensively characterized in ionic hybrid materials and polyoxometalate complexes . By analogy, 4-(2H-tetrazol-5-yl)morpholine may serve as a ligand precursor for constructing novel coordination polymers or MOFs. Researchers should select this compound when the direct C5-N linkage is required to achieve specific metal-binding geometries distinct from those offered by methylene-spaced analogs.

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